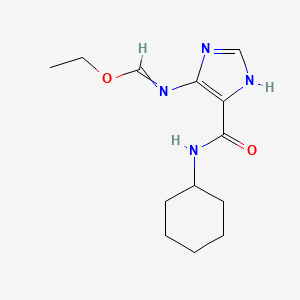
N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxymethylideneamino group, and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide can be achieved through a multi-step process. One common method involves the reaction of cyclohexyl isocyanate with N-isocyaniminotriphenylphosphorane and substituted benzoic acids in methylene chloride. This reaction is typically carried out at room temperature and yields high amounts of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-5-chlorovaleramide: Similar in structure but with a chlorovaleramide group instead of an ethoxymethylideneamino group.
N-Cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide: Contains a benzenesulfonamide group, differing in its chemical properties and applications.
Uniqueness
N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
40067-61-6 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl N-[5-(cyclohexylcarbamoyl)-1H-imidazol-4-yl]methanimidate |
InChI |
InChI=1S/C13H20N4O2/c1-2-19-9-16-12-11(14-8-15-12)13(18)17-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,14,15)(H,17,18) |
InChI Key |
QPZVIMVSIMSNJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NC1=C(NC=N1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
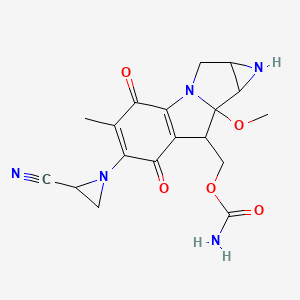
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
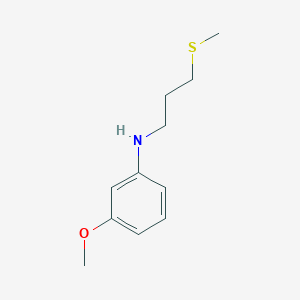
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
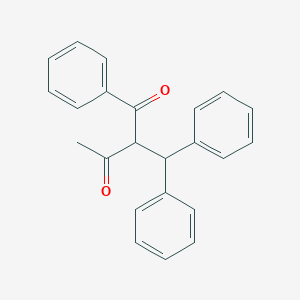
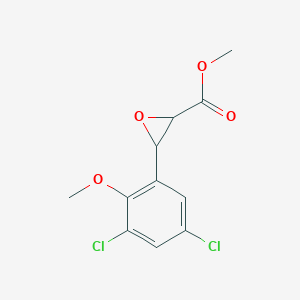
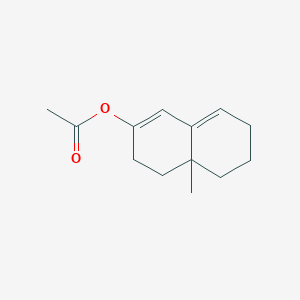
![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
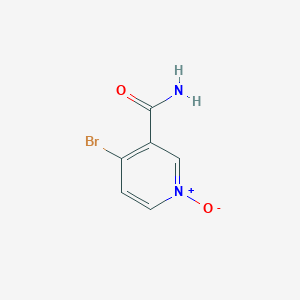
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14003487.png)

![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
